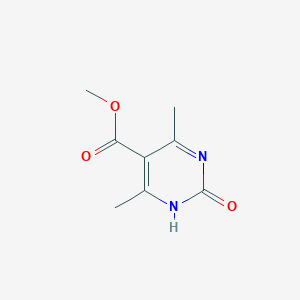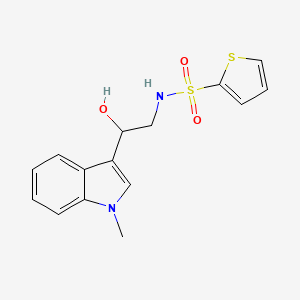![molecular formula C16H15ClN6S B3004976 3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine CAS No. 2415522-52-8](/img/structure/B3004976.png)
3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine is a heterocyclic compound that contains pyridazine, pyrimidine, piperazine, and thiophene moieties
Vorbereitungsmethoden
The synthesis of 3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine typically involves multi-step procedures. One common synthetic route includes the following steps:
Formation of the pyridazine core: This can be achieved through the reaction of hydrazine derivatives with diketones or other suitable precursors.
Introduction of the thiophene moiety: This step involves the coupling of thiophene derivatives with the pyridazine core using palladium-catalyzed cross-coupling reactions.
Attachment of the piperazine ring: The piperazine ring can be introduced through nucleophilic substitution reactions.
Incorporation of the chloropyrimidine group: This final step involves the reaction of the intermediate compound with chloropyrimidine derivatives under suitable conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Analyse Chemischer Reaktionen
3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine moieties using suitable nucleophiles.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions can be used to introduce additional functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biology: It can be used as a tool compound to study biological pathways and mechanisms.
Industry: The compound may find applications in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of 3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine include other heterocyclic compounds with pyridazine, pyrimidine, piperazine, or thiophene moieties. Some examples are:
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds also contain a piperazine ring and exhibit various biological activities.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds have a pyrimidine core and are known for their pharmacological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological properties and applications.
Eigenschaften
IUPAC Name |
3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6S/c17-12-10-18-16(19-11-12)23-7-5-22(6-8-23)15-4-3-13(20-21-15)14-2-1-9-24-14/h1-4,9-11H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTUFUDJUOKNBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)C4=NC=C(C=N4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-benzyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one](/img/structure/B3004896.png)



![N-[(4-Fluorophenyl)methyl]-4-[(4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B3004902.png)
![8-benzyl-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3004903.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B3004906.png)
![3-(2-Bromophenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]propanamide](/img/structure/B3004907.png)

![4-((3-fluorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B3004912.png)
![Diisopropyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate](/img/structure/B3004913.png)
![8-[4-(dimethylamino)phenyl]-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3004916.png)
